2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H NMR : The pyrazine protons (H-3 and H-5) resonate as singlets at $$\delta$$ 8.32–8.37 ppm due to aromatic deshielding. The benzyloxy methylene protons (–O–CH$$_2$$–) appear as a singlet at $$\delta$$ 4.95 ppm, while the trifluoromethoxy group’s phenyl protons show multiplet splitting between $$\delta$$ 7.25–7.42 ppm.
- $$^{13}$$C NMR : The pyrazine carbons (C-2 and C-6) are observed at $$\delta$$ 145.6 ppm (C–Cl) and $$\delta$$ 154.0 ppm (C–O), respectively. The trifluoromethoxy carbon (OCF$$_3$$) resonates at $$\delta$$ 108.9 ppm.
- $$^{19}$$F NMR : A singlet at $$\delta$$ –58.4 ppm confirms the presence of the –OCF$$_3$$ group.
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
The molecular ion peak $$[M+H]^+$$ appears at m/z 305.03, with fragmentation patterns including:
- Loss of –OCF$$3$$ ($$-$$101 Da) yielding $$[M-OCF3+H]^+$$ at m/z 204.
- Chlorine isotope clusters (m/z 305/307, 3:1 ratio).
X-ray Crystallographic Analysis of Pyrazine Derivatives
While X-ray data for this compound is not explicitly reported, studies on related pyrazine derivatives provide structural insights:
- Bond Angles : In 2-chloro-5-trifluoromethoxypyrazine, the Cl–C–N angle is 120.5°, and the O–C–CF$$_3$$ angle is 115.2°, consistent with sp$$^2$$ hybridization.
- Packing Arrangements : Pyrazine derivatives often form monoclinic crystals (space group P2$$_1$$/c) with intermolecular $$\pi$$-$$\pi$$ stacking distances of 3.5–3.7 Å.
- Torsional Effects : The dihedral angle between the pyrazine and phenyl rings in substituted analogs ranges from 45° to 60°, influenced by steric interactions.
Table 1 summarizes crystallographic parameters for comparable compounds:
These data highlight the structural rigidity imparted by halogen and alkoxy substituents on the pyrazine core.
Properties
IUPAC Name |
2-chloro-6-[[3-(trifluoromethoxy)phenyl]methoxy]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-10-5-17-6-11(18-10)19-7-8-2-1-3-9(4-8)20-12(14,15)16/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZYDXMNCZURPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)COC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine typically involves the reaction of 2-chloropyrazine with 3-(trifluoromethoxy)benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 of the pyrazine ring serves as a reactive site for nucleophilic substitution. Electron-withdrawing substituents (e.g., trifluoromethoxy group) enhance the electrophilicity of the pyrazine ring, facilitating displacement reactions.
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Example : Reaction with thiophenol derivatives under basic conditions (Cs₂CO₃, DMF) replaces the chlorine atom with sulfur-containing groups (e.g., arylthio or alkylthio substituents) .
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Mechanism : Aromatic nucleophilic substitution (SNAr) proceeds via a Meisenheimer intermediate, accelerated by electron-deficient pyrazine systems .
Table 1: Nucleophilic Substitution Reactions
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling bond formation with aryl or alkenyl groups.
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Suzuki-Miyaura Coupling :
Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields biaryl derivatives .
Product : 2-Phenyl-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine (Yield: 82%) . -
Heck Coupling :
Alkenylation with ethenyl trifluoroborate in alcohols (MeOH, EtOH) produces mono- or bis-alkenyl derivatives depending on solvent and stoichiometry .
Table 2: Cross-Coupling Reactions
Functionalization of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group exhibits stability under mild conditions but degrades in the presence of strong nucleophiles:
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Degradation Pathway : Thiophenolate anions catalyze cleavage of the OCF₃ group, forming fluorinated byproducts (e.g., 2-chloro-5-fluoropyrazine) .
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Impact : Limits utility in strongly basic or nucleophilic environments but enables controlled fluorination strategies .
Catalytic Transformations
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Buchwald-Hartwig Amination :
Reaction with primary/secondary amines (Pd₂(dba)₃, Xantphos, NaOtBu) introduces amino groups at position 2 .
Example : Reaction with morpholine yields 2-Morpholino-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine (Yield: 65%) .
Stability Under Acidic/Reductive Conditions
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Acid Stability : Stable in weak acids (e.g., AcOH) but undergoes hydrolysis in concentrated HCl, yielding hydroxypyrazine derivatives .
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Reductive Dechlorination : Pd/C-mediated hydrogenation removes the chlorine atom, forming 6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine .
Key Findings from Research
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Reactivity Hierarchy : The chlorine atom at position 2 is more reactive than the trifluoromethoxy group due to its lower steric hindrance and electronic activation by the pyrazine ring .
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Synthetic Utility : Cross-coupling reactions enable modular synthesis of derivatives for pharmaceutical applications (e.g., kinase inhibitors) .
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Limitations : Degradation of the trifluoromethoxy group under nucleophilic conditions necessitates careful optimization of reaction parameters .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing the trifluoromethoxy group exhibit enhanced antimicrobial properties. The incorporation of this moiety into pyrazine derivatives has been linked to increased efficacy against various pathogens. For instance, a study on trifluoromethoxypyrazines demonstrated their potential as antifungal agents, with several derivatives showing promising results against fungi like Fusarium oxysporum and Candida albicans .
2. Anticancer Properties
Compounds similar to 2-chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine have been investigated for their anticancer properties. Research has shown that certain pyrazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique electronic properties imparted by the trifluoromethoxy group may enhance the interaction of these compounds with biological targets .
Agricultural Applications
1. Pesticidal Activity
The compound's structure suggests potential use as a pesticide. The trifluoromethoxy group is known to improve the lipophilicity and metabolic stability of agrochemicals, which can enhance their effectiveness in pest control. Preliminary studies have indicated that pyrazine derivatives can exhibit insecticidal activity against common agricultural pests .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antifungal Activity
A study published in Molecules explored the synthesis and antifungal activity of various trifluoromethoxypyrazines, including this compound. The results indicated that these compounds exhibited significant antifungal activity, outperforming traditional antifungal agents in some cases .
Case Study 2: Anticancer Screening
In a screening for anticancer agents, derivatives of pyrazine were tested for their ability to inhibit cell growth in human cancer cell lines. The study found that the presence of the trifluoromethoxy group was crucial for enhancing the cytotoxic effects of these compounds, suggesting a pathway for further drug development targeting specific cancers .
Mechanism of Action
The exact mechanism of action of 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyrazine ring critically determine reactivity and stability. Key comparisons include:
2-Chloro-5-Trifluoromethoxypyrazine ()
- Substituents : Chlorine (position 2), trifluoromethoxy (position 5).
- Electronic Effects : The trifluoromethoxy group at position 5, adjacent to chlorine, creates strong electron withdrawal, enhancing the ring’s electrophilicity.
- Reactivity: Undergoes Buchwald-Hartwig amination, Suzuki coupling, and nucleophilic substitutions. The trifluoromethoxy group can act as a leaving group under nucleophilic attack (e.g., displacement by thiophenol) .
- Stability : Moderate; the trifluoromethoxy group’s lability limits its use in harsh reaction conditions.
2-Chloro-6-[(3-Chlorophenyl)methoxy]pyrazine (CAS 479685-04-6, )
- Substituents : Chlorine (position 2), 3-chlorophenylmethoxy (position 6).
- Electronic Effects : The 3-chlorophenylmethoxy group is less electron-withdrawing than trifluoromethoxy, reducing ring polarization.
- Reactivity : Likely less reactive in nucleophilic substitutions due to reduced electron deficiency.
- Stability : Higher steric hindrance from the phenyl group may slow degradation.
2-Chloro-6-(2,2,2-Trifluoroethoxy)pyrazine (CAS 947249-22-1, )
- Substituents : Chlorine (position 2), trifluoroethoxy (position 6).
- Electronic Effects : The trifluoroethoxy group is a moderate EWG but smaller than the main compound’s substituent.
- Reactivity : Higher reactivity in substitutions due to reduced steric hindrance compared to the phenylmethoxy group.
- Stability : Lower molecular weight may improve solubility but reduce thermal stability.
Photophysical and Solid-State Properties
Substituent effects on fluorescence and crystallinity:
- Fluorescence : Pyrazines with electron-donating groups (EDGs) like methoxy exhibit strong solvatochromism and fluorescence . In contrast, the main compound’s EWG substituents likely quench fluorescence but enhance stability in oxidative environments.
- Crystal Packing : Methoxy-substituted pyrazines form π-π stacking and hydrogen-bonded synthons . The main compound’s trifluoromethoxyphenylmethoxy group may promote CH-π or halogen bonding, altering crystallization behavior.
Biological Activity
2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a pyrazine core substituted with a chlorine atom and a trifluoromethoxy group, suggests diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 422.8 g/mol. The structure can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazines have shown potent inhibition of c-Met kinases, which are implicated in various cancers. A specific derivative demonstrated an IC50 value of 0.005 µM, indicating strong inhibitory potential against cancer cell proliferation .
The mechanism by which this compound exerts its biological effects involves modulation of key signaling pathways. Inhibitors targeting the c-Met pathway have been associated with reduced tumor growth and metastasis in preclinical models. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability and cellular uptake .
Preclinical Trials
In a study examining the efficacy of pyrazine derivatives in non-small cell lung cancer (NSCLC), compounds similar to this compound were evaluated for their ability to inhibit tumor growth in xenograft models. The results indicated that these compounds significantly reduced tumor size compared to control groups, supporting their potential as therapeutic agents .
Clinical Relevance
Savolitinib, a c-Met inhibitor that shares structural similarities with the compound , has advanced through clinical trials for treating metastatic cancers. Its conditional approval in China underscores the clinical relevance of targeting the c-Met pathway, which may also apply to the biological activity of this compound .
Applications
| Application | Details |
|---|---|
| Anticancer Agent | Potential use in treating various cancers by inhibiting c-Met kinases. |
| Drug Development | Serves as a scaffold for synthesizing more potent analogs targeting tumors. |
| Research Tool | Useful in studying c-Met signaling pathways and related biological processes. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine, and how can reaction conditions be optimized?
- Methodological Answer : A viable route involves nucleophilic aromatic substitution. For example, reacting 2,6-dichloropyrazine with 3-(trifluoromethoxy)benzyl alcohol under basic conditions (e.g., NaH in THF) at 60–80°C for 6–12 hours. Monitoring reaction progress via TLC or HPLC ensures optimal yield . Alternatively, phosphorous oxychloride-mediated halogenation of hydroxyl precursors (e.g., pyrazin-2-ol derivatives) can introduce chlorine atoms, followed by alkoxylation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Combine multiple techniques:
- NMR : and NMR to verify substitution patterns and trifluoromethoxy group integrity.
- X-ray crystallography : Single-crystal analysis resolves absolute configuration and π-stacking interactions (e.g., dihedral angles between pyrazine and aryl rings) .
- HPLC-MS : Confirm purity (>95%) and detect byproducts using reverse-phase chromatography with UV/ESI-MS detection .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen against Plasmodium falciparum for antimalarial activity (e.g., SYBR Green assay) or Mycobacterium tuberculosis for antitubercular activity using microplate Alamar Blue assays. Use IC values to quantify potency, with positive controls (e.g., chloroquine for malaria) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence the photophysical properties of pyrazine derivatives?
- Methodological Answer : Conduct UV-vis and fluorescence spectroscopy in solvents of varying polarity. Compare emission spectra with analogs lacking trifluoromethoxy groups. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and solvatochromic effects. Substituents like trifluoromethoxy reduce - energy gaps, enhancing Stokes shifts .
Q. What strategies mitigate polymorphism in pyrazine-based crystals during X-ray analysis?
- Methodological Answer : Control crystallization conditions:
- Use mixed solvents (e.g., THF/hexane) to slow nucleation.
- Introduce steric hindrance via bulkier substituents (e.g., 3-trifluoromethoxy vs. methoxy) to disrupt - stacking, favoring single-crystal formation .
- Analyze packing motifs with Mercury software to predict synthon competition (e.g., CHN vs. halogen bonding) .
Q. How can structure-activity relationships (SAR) be developed for antimalarial pyrazine derivatives?
- Methodological Answer :
- Variation : Synthesize analogs with modified alkoxy groups (e.g., replacing trifluoromethoxy with methoxy or nitro).
- Assays : Test against drug-resistant P. falciparum strains (e.g., Dd2 for chloroquine resistance).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to Plasmodium targets like dihydroorotate dehydrogenase (DHODH) .
Q. What analytical challenges arise in quantifying hydrolytic stability of the trifluoromethoxy group under physiological conditions?
- Methodological Answer :
- Stability Studies : Incubate compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on fluoride ion release (ion-selective electrode).
- Kinetics : Fit data to first-order decay models to calculate half-life. Compare with control compounds (e.g., trifluoromethyl analogs) to assess substituent lability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
